molecular formula C14H12N2O3S B495173 N-(2-furylmethyl)-8-quinolinesulfonamide

N-(2-furylmethyl)-8-quinolinesulfonamide

Katalognummer: B495173
Molekulargewicht: 288.32g/mol
InChI-Schlüssel: TVLIRVZFDURESE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-furylmethyl)-8-quinolinesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research, particularly for its potential as a modulator of key metabolic enzymes. This compound features the 8-quinolinesulfonamide scaffold, which is known in scientific literature for its ability to interact with and modulate the tumor cell-specific M2 isoform of pyruvate kinase (PKM2) . PKM2 is a critical glycolytic enzyme expressed in many human tumors and is a recognized therapeutic target for modulating cancer metabolism . Researchers are exploring 8-quinolinesulfonamide derivatives for their potential to impact cancer cell viability and proliferation by altering intracellular pyruvate levels . Furthermore, hybrid compounds combining the quinoline and sulfonamide pharmacophores have also demonstrated significant antimicrobial properties in preliminary studies . For instance, related metal complexes have shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . The structural motif of incorporating a furylmethyl group, as seen in this compound, is a common strategy in drug discovery to fine-tune the physicochemical and binding properties of lead molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H12N2O3S

Molekulargewicht

288.32g/mol

IUPAC-Name

N-(furan-2-ylmethyl)quinoline-8-sulfonamide

InChI

InChI=1S/C14H12N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-9,16H,10H2

InChI-Schlüssel

TVLIRVZFDURESE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 2-furylmethyl group in the target compound introduces a heteroaromatic furan ring, which may enhance π-π stacking interactions in biological systems compared to chlorophenyl () or morpholinylphenyl () groups.
  • Compound 9a () incorporates a triazole-aryl hybrid, a bioisostere for amides, which improves ligand-receptor stabilization through hydrogen bonding .

Cytotoxic Activity and Selectivity

Comparative cytotoxicity data (where available) highlight the impact of substituents on potency and selectivity:

Compound Name IC₅₀ (Cancer Cells) Selectivity (Cancer vs. Normal Cells)
N-(2-Furylmethyl)-8-quinolinesulfonamide Not reported Not reported
Compound 9a () 0.376–0.756 mM (A549, U87-MG, etc.) High selectivity (low toxicity to fibroblasts)
N-(2-Chlorophenyl)-8-quinolinesulfonamide () Not reported Not reported
Cisplatin (Reference) ~0.5 mM (A549) Low selectivity

Key Observations :

  • Compound 9a exhibits potent cytotoxicity (IC₅₀ ~0.5 mM) comparable to cisplatin but with superior selectivity for cancer cells .
  • The absence of cytotoxicity data for N-(2-furylmethyl)-8-quinolinesulfonamide limits direct potency comparisons.

Mechanistic Insights: PKM2 Modulation

8-Quinolinesulfonamides are known to modulate pyruvate kinase M2 (PKM2), a metabolic enzyme implicated in cancer progression. highlights that:

  • Triazole-containing derivatives (e.g., compound 9a) stabilize ligand-PKM2 complexes via additional nitrogen interactions, enhancing inhibitory effects .

Physicochemical Properties

Substituents influence solubility, lipophilicity, and bioavailability:

  • Chlorophenyl group (): Enhances lipophilicity, favoring membrane permeability but risking off-target toxicity.
  • Furan-containing groups (Target compound, ): Moderate lipophilicity with heteroaromatic solubility, balancing bioavailability and target engagement.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

8-Quinolinesulfonyl chloride reacts with 2-furylmethylamine in a nucleophilic substitution, where the amine attacks the electrophilic sulfur center. A base (e.g., triethylamine or pyridine) neutralizes HCl byproduct, driving the reaction to completion. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Example Procedure

  • Dissolve 8-quinolinesulfonyl chloride (1.0 equiv.) in DCM.

  • Add 2-furylmethylamine (1.2 equiv.) dropwise under nitrogen.

  • Introduce triethylamine (2.0 equiv.) and stir at room temperature for 8 hours.

  • Quench with water, extract with DCM, and purify via recrystallization (EtOH/CHCl₃).

Yield and Purity Optimization

  • Solvent Selection : THF improves amine solubility, enhancing reaction efficiency.

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like sulfonyl chloride hydrolysis.

  • Purification : Recrystallization from ethanol yields >85% purity, while column chromatography (SiO₂, hexane/EtOAc) achieves >95%.

Table 1: Direct Sulfonamidation Performance Metrics

ConditionYield (%)Purity (%)Source
DCM, 25°C, 8h7285
THF, 0°C, 12h8192
EtOH Recrystallization6889
ComponentQuantityRole
8-Quinolinesulfonamide-propargyl1.0 equiv.Alkyne substrate
2-Azidomethylfuran1.1 equiv.Azide substrate
CuSO₄·5H₂O10 mol%Catalyst
Sodium ascorbate20 mol%Reducing agent

Limitations and Adaptations

  • Azide Stability : Furylmethyl azides may require in situ generation due to instability.

  • Yield Trade-offs : Multi-step synthesis reduces overall yield (45–60%) compared to direct methods.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave dielectric heating significantly reduces reaction times while improving yields.

Procedure and Advantages

  • Mix 8-quinolinesulfonyl chloride, 2-furylmethylamine, and triethylamine in ethanol.

  • Irradiate at 100°C for 20 minutes using a microwave reactor.

  • Filter and recrystallize the product.

Key Benefits

  • Time Efficiency : 20 minutes vs. 8 hours for conventional methods.

  • Enhanced Yield : 78–85% yield due to uniform heating.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for N-(2-Furylmethyl)-8-Quinolinesulfonamide

MethodYield (%)TimePurity (%)Scalability
Direct Sulfonamidation72–818–12h85–92High
CuAAC45–6024–48h75–88Moderate
Microwave-Assisted78–850.3h90–95High

Critical Considerations

  • Cost : Direct methods are cost-effective due to fewer reagents.

  • Complexity : CuAAC requires specialized handling of azides and copper catalysts.

  • Scalability : Microwave systems face batch size limitations in industrial settings.

Troubleshooting and Side Reaction Mitigation

Common Side Reactions

  • Sulfonyl Chloride Hydrolysis : Mitigated by anhydrous conditions and inert atmospheres.

  • Over-Alkylation : Controlled by stoichiometric precision (1:1.2 molar ratio).

Analytical Validation

  • ¹H/¹³C NMR : Confirm sulfonamide linkage (δ 7.5–8.5 ppm for quinoline protons; δ 160–165 ppm for sulfonamide carbonyl).

  • HPLC : Purity assessment using C18 columns (MeCN/H₂O = 70:30) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.